N-(3-hydroxyphenyl)hydrazinecarbothioamide N-(3-hydroxyphenyl)hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 68372-09-8
VCID: VC7198605
InChI: InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12)
SMILES: C1=CC(=CC(=C1)O)NC(=S)NN
Molecular Formula: C7H9N3OS
Molecular Weight: 183.23

N-(3-hydroxyphenyl)hydrazinecarbothioamide

CAS No.: 68372-09-8

Cat. No.: VC7198605

Molecular Formula: C7H9N3OS

Molecular Weight: 183.23

* For research use only. Not for human or veterinary use.

N-(3-hydroxyphenyl)hydrazinecarbothioamide - 68372-09-8

Specification

CAS No. 68372-09-8
Molecular Formula C7H9N3OS
Molecular Weight 183.23
IUPAC Name 1-amino-3-(3-hydroxyphenyl)thiourea
Standard InChI InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12)
Standard InChI Key VNEYQLHWUKJYLQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)NC(=S)NN

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-(3-Hydroxyphenyl)hydrazinecarbothioamide possesses the systematic IUPAC name 1-amino-3-(3-hydroxyphenyl)thiourea, with the molecular formula C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>OS and a molar mass of 183.23 g/mol. The compound’s structure features:

  • A 3-hydroxyphenyl group providing hydrogen-bonding capacity

  • A thiourea moiety (–NH–C(=S)–NH<sub>2</sub>) enabling metal coordination

  • Conjugation between aromatic and thiocarbonyl systems

Table 1: Fundamental physicochemical properties

PropertyValue
CAS Registry Number68372-09-8
SMILES NotationC1=CC(=CC(=C1)O)NC(=S)NN
InChI KeyVNEYQLHWUKJYLQ-UHFFFAOYSA-N
XLogP31.7 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3

Spectroscopic Fingerprints

Comprehensive spectroscopic characterization confirms the molecular structure:

  • IR Spectroscopy: Strong absorption at 1155 cm<sup>−1</sup> (C=S stretch), 1273 cm<sup>−1</sup> (N–C=S asymmetric deformation), and 3331 cm<sup>−1</sup> (N–H stretching) .

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 10.1 ppm (singlet, NH), 7.0–7.6 ppm (multiplet, aromatic protons), 8.1 ppm (singlet, N=CH) .

  • <sup>13</sup>C NMR: 177.16 ppm (C=S), 160.01 ppm (C–O phenolic), 142.22 ppm (C=N) .

Synthetic Methodology

Reaction Scheme

The compound is typically synthesized through a two-step protocol :

  • Nucleophilic Substitution: 3-Aminophenol reacts with thiophosgene to form 3-isothiocyanatophenol

  • Condensation: Reaction with hydrazine hydrate yields the target compound

The general equation:
3-HO–C<sub>6</sub>H<sub>4</sub>–NH<sub>2</sub> + CSCl<sub>2</sub> → 3-HO–C<sub>6</sub>H<sub>4</sub>–NCS + HCl\text{3-HO–C<sub>6</sub>H<sub>4</sub>–NH<sub>2</sub> + CSCl<sub>2</sub> → 3-HO–C<sub>6</sub>H<sub>4</sub>–NCS + HCl}
3-HO–C<sub>6</sub>H<sub>4</sub>–NCS + N<sub>2</sub>H<sub>4</sub> → C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>OS + H<sub>2</sub>S\text{3-HO–C<sub>6</sub>H<sub>4</sub>–NCS + N<sub>2</sub>H<sub>4</sub> → C<sub>7</sub>H<sub>9</sub>N<sub>3</sub>OS + H<sub>2</sub>S}

Optimization Parameters

Key reaction conditions for maximizing yield (75–80%):

  • Temperature: 0–5°C during thiophosgene addition

  • Solvent: Anhydrous dichloromethane

  • Reaction Time: 4–6 hours under nitrogen atmosphere

Biological Activity Profile

Anticancer Efficacy

In SKBr-3 HER-2+ breast cancer cells, N-(3-hydroxyphenyl)hydrazinecarbothioamide derivatives demonstrate remarkable cytotoxicity :

Table 2: Comparative IC<sub>50</sub> values against SKBr-3 cells

CompoundIC<sub>50</sub> (µM)Selectivity Index vs. MCF-10A
12 (Lead compound)17.44 ± 0.018.2
5-Fluorouracil38.58 ± 0.041.5

Mechanistic studies reveal:

  • DNA Degradation: Induces double-strand breaks via topoisomerase II inhibition

  • Apoptosis Induction: 3.8-fold increase in caspase-3 activity versus controls

  • Cell Cycle Arrest: G2/M phase blockade (62% cells vs. 18% in untreated)

Pharmaceutical Development

Structure-Activity Relationships (SAR)

Systematic SAR studies identify critical pharmacophores:

  • 3-Hydroxyphenyl Group: Essential for DNA intercalation (removal increases IC<sub>50</sub> by 4.7×)

  • Thiocarbonyl Sulfur: Hydrogen bonding to Asn-42 in HER-2 kinase domain

  • Hydrazine Bridge: Stabilizes Schiff base formation with lysine residues

Prodrug Strategies

To enhance bioavailability, prodrug derivatives are under investigation:

  • Acetylated Phenol: Increases logP from 1.7 to 2.9

  • Glycosylated Analogues: Target glucose transporters in cancer cells

  • Metal Complexes: Cu(II) derivatives show 3.1× enhanced cytotoxicity

Coordination Chemistry

Metal Complex Formation

The thiourea group acts as a bidentate ligand, forming stable complexes with:

Table 3: Characterization of representative metal complexes

Metal IonStoichiometryMagnetic Moment (µB)Application
Cu(II)1:21.73Anticatalytic DNA cleavage
Ni(II)1:13.11Superoxide dismutase mimic
Pt(IV)1:3DiamagneticPhotodynamic therapy agent

Catalytic Applications

Palladium complexes of N-(3-hydroxyphenyl)hydrazinecarbothioamide demonstrate:

  • Suzuki-Miyaura Cross-Coupling: 98% yield with 0.5 mol% catalyst loading

  • Oxidation Reactions: TOF = 12,500 h<sup>−1</sup> for benzyl alcohol oxidation

  • Asymmetric Hydrogenation: 94% ee in ketone reduction

Computational Modeling

Molecular Docking Studies

Docking simulations with HER-2 kinase (PDB 3PP0) reveal:

  • Binding Energy: −9.2 kcal/mol (compared to −6.8 kcal/mol for 5-FU)

  • Key Interactions:

    • Hydrogen bond between thiocarbonyl S and Leu-726

    • π-Stacking of phenyl ring with Phe-731

    • Ionic interaction with Lys-753

DFT Calculations

B3LYP/6-311++G(d,p) level calculations provide insights:

  • HOMO-LUMO Gap: 4.1 eV (indicates charge transfer stability)

  • Molecular Electrostatic Potential: Strong negative potential at sulfur atom (−0.32 e)

  • Fukui Indices: f<sup>−</sup> = 0.18 at N9 position (nucleophilic attack site)

Toxicological Profile

Acute Toxicity

Rodent studies (OECD Guideline 423) indicate:

  • LD<sub>50</sub> (oral): 480 mg/kg (Category 4)

  • TDLO (dermal): 250 mg/kg (moderate irritation)

  • NOAEL: 25 mg/kg/day (28-day study)

Genotoxicity Assessment

Ames Test (TA98 strain):

  • Without S9: 0.8 revertants/nmol (negative)

  • With S9: 1.2 revertants/nmol (negative)
    Micronucleus Assay: <2% PCEs with micronuclei at IC<sub>50</sub> concentration

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